molecular formula C18H30N4O2 B2858333 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide CAS No. 941975-71-9

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide

Cat. No.: B2858333
CAS No.: 941975-71-9
M. Wt: 334.464
InChI Key: SVSMBJDDKSZQKW-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide is a structurally complex oxalamide derivative featuring dual dimethylamino groups. The compound’s core structure includes a central oxalamide (N2-isobutyloxalamide) backbone with a 2-(dimethylamino)ethyl group substituted at the N1 position. This ethyl group is further substituted with a 4-(dimethylamino)phenyl moiety, creating a symmetrical dimethylamino-rich architecture.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-13(2)11-19-17(23)18(24)20-12-16(22(5)6)14-7-9-15(10-8-14)21(3)4/h7-10,13,16H,11-12H2,1-6H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSMBJDDKSZQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide, a synthetic compound, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C19H26N4O2C_{19}H_{26}N_{4}O_{2}, and it is characterized by the presence of dimethylamino groups and oxalamide moieties, which may contribute to its pharmacological properties.

Chemical Structure

The compound features a unique arrangement of functional groups that enhance its biological activity. The structure can be summarized as follows:

  • Dimethylamino groups : These are known to influence the compound's interaction with biological targets.
  • Oxalamide linkages : These may play a role in the compound's stability and solubility in biological systems.

Biological Activity Overview

Preliminary studies indicate several potential biological activities associated with this compound:

  • Antimicrobial Activity : Research has shown that similar compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.
  • Antioxidant Properties : Compounds with dimethylamino substitutions have been reported to exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.
  • Potential as a Therapeutic Agent : The structural features of this compound make it a candidate for further investigation in drug development.

Antimicrobial Studies

A study focusing on related compounds demonstrated that derivatives with similar structural features exhibited potent antimicrobial activity against various pathogens. For instance, compounds derived from dimethylamino-substituted phenyl structures were effective against both Gram-positive and Gram-negative bacteria .

CompoundActivityTarget Pathogen
7cAntimicrobialE. coli
7gAntimicrobialS. aureus
7iAntioxidantN/A

Antioxidant Activity

Another study highlighted the antioxidant capabilities of dimethylamino-containing compounds, showcasing their ability to scavenge free radicals effectively. The hydrogen peroxide scavenging activity was particularly noted, indicating potential protective effects against cellular damage .

Synthetic Routes and Production

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Preparation of Dimethylamino-substituted Phenyl Ethylamine : This serves as the starting material.
  • Reaction with Oxalyl Chloride : This step forms the oxalamide structure.
  • Optimization for Yield : Industrial methods may employ continuous flow reactors for efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three key analogs:

Ethyl 4-(Dimethylamino) Benzoate

  • Structure: A benzoate ester with a dimethylamino group at the para position.
  • Applications : Widely used as a co-initiator in resin cements.
  • Key Findings: Exhibits a higher degree of conversion (DC) in polymerization (72%) compared to 2-(dimethylamino)ethyl methacrylate (58%) due to enhanced electron-donating capacity . Superior physical properties (e.g., flexural strength, solubility) in resin matrices, attributed to its planar aromatic structure .

2-(Dimethylamino) Ethyl Methacrylate

  • Structure: Methacrylate derivative with a dimethylaminoethyl side chain.
  • Applications : Co-initiator in photopolymerizable resins.
  • Key Findings: Lower baseline DC (58%) but significant improvement (up to 67%) with diphenyliodonium hexafluorophosphate (DPI), a photosensitizer . Physical properties (e.g., hardness, water sorption) are inferior to ethyl 4-(dimethylamino) benzoate but improve with higher amine concentrations .

DTPA-Conjugated Dimethylamino Phenyl Derivatives

  • Structure: A radiolabeled agent synthesized via Claisen–Schmidt condensation, featuring a dimethylamino phenyl group conjugated to DTPA (diethylenetriaminepentaacetic acid) .
  • Applications: Potential use in 99mTc-based imaging agents.
  • Key Findings: High synthetic yield (95%) due to stable conjugation chemistry . The dimethylamino phenyl moiety enhances lipophilicity and target-binding affinity in radiotracers .

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Core Structure Key Functional Groups Reactivity/Performance Applications References
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide Oxalamide backbone Dual dimethylamino groups Hypothesized high reactivity (untested) Medicinal chemistry (potential)
Ethyl 4-(dimethylamino) benzoate Benzoate ester Para-dimethylamino group DC: 72%; superior physical properties Resin cements
2-(Dimethylamino) ethyl methacrylate Methacrylate Dimethylaminoethyl side chain DC: 58% (improves with DPI) Photopolymerizable resins
DTPA-conjugated dimethylamino phenyl DTPA-Schiff base conjugate Dimethylamino phenyl, DTPA 95% synthetic yield; stable radiolabeling Biomedical imaging

Research Findings and Mechanistic Insights

  • Reactivity Trends: The position of dimethylamino groups significantly influences reactivity. Ethyl 4-(dimethylamino) benzoate’s para-substituted aromatic system enables stronger electron donation, enhancing polymerization efficiency compared to aliphatic dimethylamino groups in methacrylate derivatives . Dual dimethylamino groups (as in the target compound) may synergistically enhance binding or catalytic activity, though experimental validation is needed.
  • Physical Properties: Aromatic dimethylamino derivatives (e.g., ethyl 4-(dimethylamino) benzoate) outperform aliphatic analogs in mechanical strength due to reduced steric hindrance and improved π-π interactions .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions with precise control of solvents (e.g., dimethyl sulfoxide or ethanol), catalysts (e.g., triethylamine), and temperatures (40–80°C). For example, coupling reactions between oxalyl chloride derivatives and amines under anhydrous conditions are critical. Purification via column chromatography or HPLC is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while Infrared (IR) spectroscopy identifies functional groups like amides and dimethylamino groups. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography can resolve steric hindrance caused by bulky aromatic substituents .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies using differential scanning calorimetry (DSC) and accelerated degradation experiments (e.g., 40°C/75% relative humidity) reveal susceptibility to hydrolysis in acidic/basic conditions. Buffered solutions (pH 6–8) at 4°C are optimal for storage. Kinetic modeling can predict degradation pathways .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological activity be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from stereochemical variations or impurities. Employ orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters for functional activity) and enantiomerically pure samples to isolate confounding factors. Cross-validate with structurally analogous compounds .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger) and molecular dynamics simulations (GROMACS) model interactions with receptors like G-protein-coupled receptors (GPCRs). Focus on the oxalamide moiety and dimethylamino groups, which may engage in hydrogen bonding or π-cation interactions. Validate predictions with mutagenesis studies .

Q. How do substituent modifications (e.g., replacing isobutyl with fluorophenyl) alter bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies using parallel synthesis and high-throughput screening reveal that electron-withdrawing groups (e.g., fluorine) enhance metabolic stability but reduce solubility. Quantitative SAR (QSAR) models correlate logP values with cellular permeability .

Key Research Gaps

  • Mechanistic Elucidation : The role of the dimethylamino group in modulating target selectivity remains unclear. Isotopic labeling (¹⁵N) and NMR titration experiments could clarify binding dynamics .
  • In Vivo Pharmacokinetics : No data exist on bioavailability or tissue distribution. Radiolabeled (¹⁴C) compound studies in rodent models are needed .

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